3-Chloro-2-pyrrolidin-1-yl-phenylamine
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Description
Synthesis Analysis
Synthesis of similar compounds typically involves catalytic hydrogenation or condensation reactions. For instance, a method based on exhaustive catalytic hydrogenation of pyrrolylpyridine has been proposed for synthesizing conformationally rigid diamines, which are important in medicinal chemistry (Smaliy et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Chloro-2-pyrrolidin-1-yl-phenylamine often features intricate arrangements facilitating specific chemical functionalities. For example, the crystal structure analysis of related compounds reveals complex geometries and the potential for various intermolecular interactions, critical for understanding the compound's chemical behavior and reactivity (Koo et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidin-1-yl derivatives often include nucleophilic substitution, condensation, and functional rearrangements. These reactions are influenced by the electronic and steric characteristics of the substituents. For example, reactions of polychlorinated pyrrolidin-2-ones with n-propylamine provide a pathway to 5-imino-lactams, demonstrating the versatility of pyrrolidin-1-yl compounds in synthesis (Danieli et al., 2004).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for compound characterization. While specific data for 3-Chloro-2-pyrrolidin-1-yl-phenylamine is not provided, related compounds exhibit diverse physical properties, with solubility and melting points significantly influenced by molecular structure and intermolecular interactions (Hiscock et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, are integral to understanding a compound's applications and potential chemical transformations. Pyrrolidin-1-yl compounds generally show reactivity typical of amines and can participate in a wide range of chemical reactions, offering valuable insights into their chemical behavior and potential applications (Gazizov et al., 2020).
Scientific Research Applications
Synthesis and Chemical Properties
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is structurally related to 3-Chloro-2-pyrrolidin-1-yl-phenylamine, involves catalytic hydrogenation of pyrrolylpyridine. This method is significant for large-scale production and has major importance in medicinal chemistry (Smaliy et al., 2011).
Catalysis and Reaction Mechanisms
- 3-(Pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a derivative of 3-Chloro-2-pyrrolidin-1-yl-phenylamine, serves as an effective organocatalyst for asymmetric Michael addition, highlighting its significance in understanding catalyzing mechanisms and in assignments of similar chemicals (Cui Yan-fang, 2008).
Analytical and Spectroscopic Applications
- In the field of spectroscopy, tritium nuclear magnetic resonance (NMR) spectroscopy of derivatives like Bepridil tritiated in the pyrrolidine ring offers insights into complex spectra interpretation and isotopic fractionation, demonstrating the role of such compounds in advanced spectroscopic studies (Kaspersen et al., 1986).
Pharmaceutical and Medicinal Research
- In pharmaceutical research, synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity shows significant antiarrhythmic and antihypertensive effects. This highlights the potential of 3-Chloro-2-pyrrolidin-1-yl-phenylamine derivatives in developing new therapeutic agents (Malawska et al., 2002).
Agricultural Chemistry
- In agricultural chemistry, the study of pyrrolidines like 3-Chloro-2-pyrrolidin-1-yl-phenylamine derivatives is important for modern science, with applications as dyes or agrochemical substances. Their synthesis in [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene is a key area of research (Żmigrodzka et al., 2022).
Organic Synthesis and Catalysis
- In organic synthesis, 3-Chloro-2-pyrrolidin-1-yl-phenylamine and its derivatives are used in the preparation of half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine, showcasing their role as catalysts in various organic reactions (Singh et al., 2009).
properties
IUPAC Name |
3-chloro-2-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURSQVBYAKAFDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359218 |
Source
|
Record name | 3-Chloro-2-pyrrolidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-pyrrolidin-1-yl-phenylamine | |
CAS RN |
58785-05-0 |
Source
|
Record name | 3-Chloro-2-pyrrolidin-1-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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